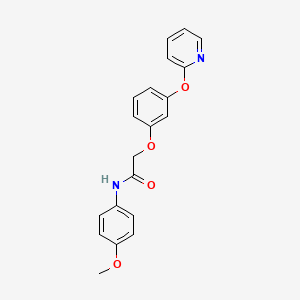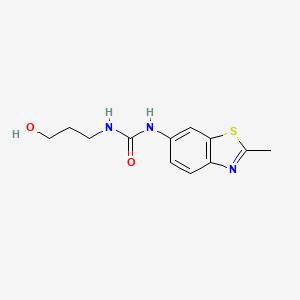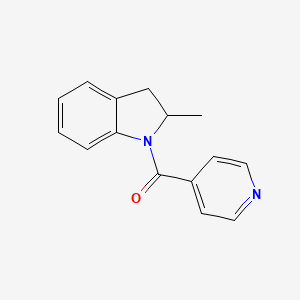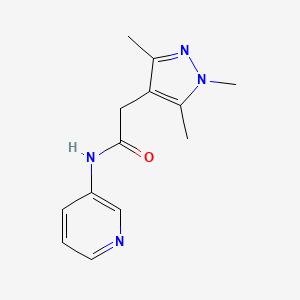
methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate (MDIPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDIPC belongs to the class of isoquinoline-2-carboxamides and is synthesized using a multi-step process that involves the reaction of 2-amino-3-pyridinecarboxylic acid with ethyl chloroformate followed by the reduction of the intermediate product with sodium borohydride.
Mechanism of Action
The mechanism of action of methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitters and enzymes. methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various cognitive processes such as memory and learning. In addition, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and physiological effects:
methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In biochemistry, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various cognitive processes such as memory and learning. In addition, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Advantages and Limitations for Lab Experiments
Methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has various advantages and limitations for lab experiments. The advantages of using methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate include its high purity, stability, and ease of synthesis. In addition, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been extensively studied, and its mechanism of action is well understood. However, the limitations of using methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate include its high cost, limited solubility, and potential toxicity.
Future Directions
There are various future directions for the research on methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate. One potential direction is to study the potential applications of methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another potential direction is to study the potential applications of methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate in the treatment of various psychiatric disorders such as depression and anxiety. In addition, further research is needed to fully understand the mechanism of action of methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate involves a multi-step process that starts with the reaction of 2-amino-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of an intermediate product, which is then reduced using sodium borohydride to produce methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
Methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. In addition, it has also been shown to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease. In biochemistry, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been used as a tool to study the structure and function of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate has been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-17(21)13-6-7-15(18-10-13)16(20)19-9-8-12-4-2-3-5-14(12)11-19/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXZJQAQNIUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)





![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)


![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)